molecular formula C12H16O5 B8486530 4-Methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid

4-Methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid

Cat. No.: B8486530
M. Wt: 240.25 g/mol
InChI Key: BYYSBRSAQOZXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

4-methoxy-3-(2-methoxyethoxymethyl)benzoic acid

InChI

InChI=1S/C12H16O5/c1-15-5-6-17-8-10-7-9(12(13)14)3-4-11(10)16-2/h3-4,7H,5-6,8H2,1-2H3,(H,13,14)

InChI Key

BYYSBRSAQOZXST-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid ethyl ester (0.87 g, 3.24 mmol) in a 1:1 mixture of THF and 4N NaOH (10 mL) is stirred at 50° C. overnight. After cooling, the volatiles are removed at reduced pressure, the remaining aqueous phase is acidified to pH 1 by dropwise addition of HCl 37%, and the resulting suspension is filtered off. The precipitate is washed with water, dried overnight in vacuo to give the title compound. TLC, Rf (hexane/AcOEt 1:1)=0.07. MS: 239.0 [M−H]+. tR (HPLC, Nucleosil C18HD column, 20-100% CH3CN/H2O/6 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA, flow: 1 mL/min): 2.71 min. 1H-NMR (DMSO-d6): δ 3.29 (s, 3H), 3.52 (m, 2H), 3.64 (m, 2H), 3.88 (s, 3H), 4.51 (s, 2H), 7.10 (m, 1H), 7.90 (m, 1H), 7.94 (m, 1H), 12.6 (s, br, 1H) ppm.
Name
4-methoxy-3-(2-methoxy-ethoxymethyl)-benzoic acid ethyl ester
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.